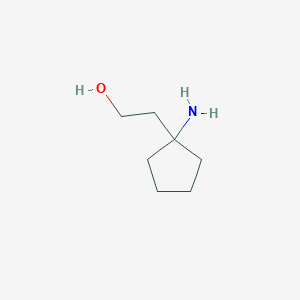
2-(1-Aminocyclopentyl)ethanol
Overview
Description
“2-(1-Aminocyclopentyl)ethanol” is a chemical compound with the molecular formula C7H15NO. It has a molecular weight of 129.2 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “2-(1-Aminocyclopentyl)ethanol” is 1S/C7H15NO/c8-7(5-6-9)3-1-2-4-7/h9H,1-6,8H2 . This indicates that the compound consists of a cyclopentyl group attached to an ethanol group via an amine linkage.It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.
Scientific Research Applications
Receptor Differentiation and Sympathomimetic Activity
Structural modifications of related compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, have been shown to change sympathomimetic activity, affecting β-receptor populations. This differentiation between β-1 and β-2 receptor types in various tissues suggests potential applications in receptor-targeted drug development and understanding receptor-mediated physiological responses (Lands, Ludueña, & Buzzo, 1967).
Site-Directed Conjugation for Protein Tagging
The structure of 2-amino alcohol, similar to that in 2-(1-Aminocyclopentyl)ethanol, facilitates site-directed labeling of peptides and proteins. This allows for the attachment of biotin, fluorescent reporters, or other modifying groups, enabling various applications in biochemical research, including protein tracking and interaction studies (Geoghegan & Stroh, 1992).
Polymer Synthesis
Nonprotected aminoalcohols have been utilized as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-tosyl aziridine, leading to the synthesis of telechelic and block copolymers. This demonstrates the role of compounds like 2-(1-Aminocyclopentyl)ethanol in creating polymers with specific end-group functionalities for advanced material science applications (Bakkali-Hassani et al., 2018).
Enzymatic Antagonism in Ethanol Research
Research on compounds structurally related to 2-(1-Aminocyclopentyl)ethanol has provided insights into the selective antagonism of ethanol effects, particularly in relation to GABA-mediated neurotransmission. This has implications for understanding the neuropharmacologic actions of ethanol and could inform the development of treatments for alcoholism (Suzdak et al., 1986).
Occupational Health
Exposure to ethanolamines, which share functional groups with 2-(1-Aminocyclopentyl)ethanol, has been linked to occupational asthma. This highlights the importance of understanding the health impacts of chemical exposure in the workplace and the need for protective measures in industries using such compounds (Savonius et al., 1994).
Safety And Hazards
The safety information for “2-(1-Aminocyclopentyl)ethanol” indicates that it is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors and washing thoroughly after handling .
properties
IUPAC Name |
2-(1-aminocyclopentyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(5-6-9)3-1-2-4-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOJCRVFEIVJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclopentyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



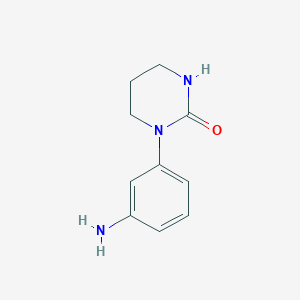
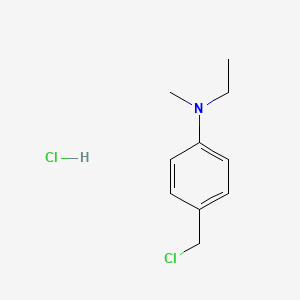
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)
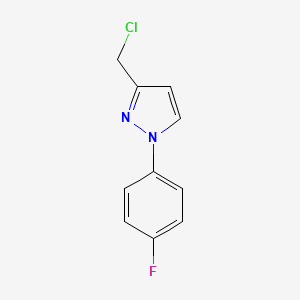
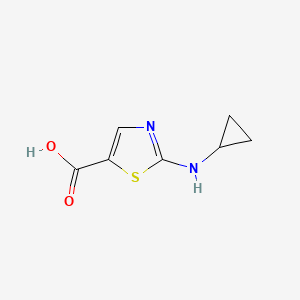
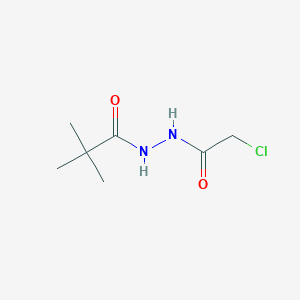
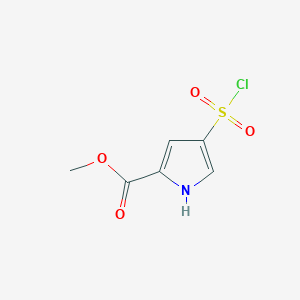
![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
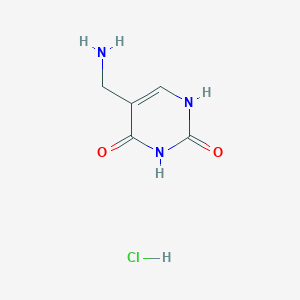
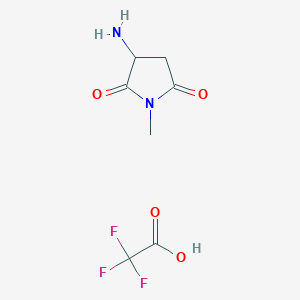
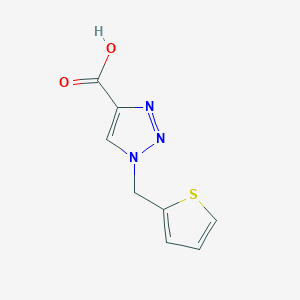
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)

